molecular formula C9H13Br2NO B6199118 2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrobromide CAS No. 151157-65-2

2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrobromide

Cat. No.: B6199118
CAS No.: 151157-65-2
M. Wt: 311
InChI Key:
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Description

2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrobromide (BMPEA-HBr) is a chemical compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a molecular weight of 315.15 g/mol and a melting point of 210-212°C. BMPEA-HBr is a synthetic compound, and its synthesis involves a reaction between 2-(3-bromo-4-methoxyphenyl)ethan-1-amine and hydrobromic acid.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrobromide is not fully understood. It is believed that the compound acts as a proton donor, donating protons to the substrate molecules and thereby catalyzing the reaction. It is also believed that the compound can act as a Lewis acid, accepting electrons from the substrate molecules and thereby catalyzing the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that the compound may have an effect on the activity of certain enzymes and proteins, such as cytochrome P450 enzymes, and may also have an effect on the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrobromide in lab experiments is its high reactivity. The compound is highly reactive and can be used to synthesize a variety of organic compounds. However, the compound is also highly toxic and should be handled with caution. In addition, the compound can be unstable in certain conditions and may decompose if not stored properly.

Future Directions

The potential applications of 2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrobromide are still being explored. Future research may focus on the compound’s effect on enzymes and proteins, as well as its potential use as a catalyst in organic syntheses. In addition, future research may focus on the compound’s potential use in the synthesis of novel heterocyclic compounds, such as thiazolo[4,5-d]pyrimidines and 1,4-dihydropyridines. Finally, future research may focus on the compound’s potential use in drug discovery and development.

Synthesis Methods

The synthesis of 2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrobromide involves a reaction between 2-(3-bromo-4-methoxyphenyl)ethan-1-amine and hydrobromic acid. This reaction is carried out in a round-bottom flask equipped with a reflux condenser and a magnetic stirring bar. The reaction mixture is heated to a temperature of 120-140°C and stirred for two hours. After the reaction is completed, the product is collected by filtration and washed with water. The resulting product is this compound.

Scientific Research Applications

2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrobromide has been studied for its potential applications in scientific research. It has been used as a reagent in a variety of organic syntheses, such as the synthesis of 2,3-dihydro-1H-indol-3-one derivatives. This compound has also been used as a catalyst in the synthesis of aryl-substituted amides. In addition, this compound has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as thiazolo[4,5-d]pyrimidines and 1,4-dihydropyridines.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrobromide involves the reaction of 3-bromo-4-methoxybenzaldehyde with ethylamine followed by reduction of the resulting imine to obtain the target compound.", "Starting Materials": [ "3-bromo-4-methoxybenzaldehyde", "ethylamine", "sodium borohydride", "hydrobromic acid" ], "Reaction": [ "Step 1: 3-bromo-4-methoxybenzaldehyde is reacted with ethylamine in ethanol to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in ethanol to obtain the amine intermediate.", "Step 3: The amine intermediate is treated with hydrobromic acid to form the hydrobromide salt of the target compound, 2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrobromide." ] }

151157-65-2

Molecular Formula

C9H13Br2NO

Molecular Weight

311

Purity

95

Origin of Product

United States

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